molecular formula C2HBrF2 B1615618 1-Bromo-1,2-difluoroethene CAS No. 358-99-6

1-Bromo-1,2-difluoroethene

Cat. No.: B1615618
CAS No.: 358-99-6
M. Wt: 142.93 g/mol
InChI Key: YQPBMUIOKYTYDS-UHFFFAOYSA-N
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Description

1-Bromo-1,2-difluoroethene, also known as (Z)-1-Bromo-1,2-difluoroethene, is a chemical compound with the molecular formula CHBrF . It has an average mass of 142.930 Da and a monoisotopic mass of 141.922958 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), and fluorine (F) atoms . The exact structure can be viewed in 3D models provided by chemical databases .


Physical and Chemical Properties Analysis

This compound has an average mass of 142.930 Da and a monoisotopic mass of 141.922958 Da . More detailed physical and chemical properties might be available in specialized chemical databases .

Scientific Research Applications

Cross-Metathesis Reactions

1-Bromo-1,2-difluoroethene is effectively used in cross-metathesis reactions. A study by Yamamoto and Shimoda (2016) highlights its use as a fluoride source in the synthesis of various bromo-, chloro-, or fluoroalkenes with high Z-selectivities, emphasizing its utility in the synthesis of biologically active compounds (Hisashi Yamamoto & Yasushi Shimoda, 2016).

Synthesis of Natural Products

Ghasemi, Antunes, and Organ (2004) utilized this compound in the modular synthesis of natural products like cis and trans bupleurynol. This approach significantly simplifies the synthesis process, using queued cross-coupling reactions with Pd catalysis (Haleh Ghasemi, Luis M Antunes & Michael G Organ, 2004).

Synthesis of Fluorine-Containing Compounds

Chen, Xu, and Qing (2021) reported the synthesis of 1-bromo-1-fluoroalkanes via photoredox catalysis with dibromofluoromethane and unactivated alkenes. This method demonstrates the potential of this compound in creating various fluorine-containing compounds (Feng Chen, Xiuhua Xu & F. Qing, 2021).

Fire Suppression Applications

Zou, Vahdat, and Collins (2001) explored the fire suppression efficiencies of bromoalkene/nitrogen gaseous mixtures, showing that 1-bromo-1-propene and related compounds like this compound can significantly improve the effectiveness of nitrogen in fire suppression (Yong Zou, †. A. Nader Vahdat & M. Collins, 2001).

Organic Synthesis

Novikov and Sampson (2005) demonstrated that 1-Bromo-1-lithioethene, derived from this compound, can be effectively used in organic synthesis, especially in 1,2-addition reactions with various aldehydes and ketones (Y. Novikov & P. Sampson, 2005).

Building Block for Fluorine Compounds

Dmowski (2011) reviewed the synthetic applications of this compound, noting its importance in the preparation of fluorine, particularly CF3 group containing compounds, through organometallic and free radical reactions (Wojciech Dmowski, 2011).

Safety and Hazards

While specific safety and hazard data for 1-Bromo-1,2-difluoroethene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1-bromo-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBMUIOKYTYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343239
Record name 1-bromo-1,2-difluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-99-6
Record name 1-bromo-1,2-difluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1,2-difluoroethene
Reactant of Route 2
1-Bromo-1,2-difluoroethene
Reactant of Route 3
1-Bromo-1,2-difluoroethene

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